2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound belongs to a class of heterocyclic acetamide derivatives featuring a 1,2,4-triazole core substituted with a thioether linkage and an aromatic acetamide moiety. The 1H-pyrrol-1-yl group at the 4-position of the triazole ring and the 2,5-dimethoxyphenyl group on the acetamide nitrogen contribute to its unique electronic and steric properties. Such structural features are often associated with enhanced bioavailability and receptor-binding capabilities, making it a candidate for pharmacological studies .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-23-12-5-6-14(24-2)13(9-12)18-15(22)10-25-16-19-17-11-21(16)20-7-3-4-8-20/h3-9,11H,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNUUXBHZBEAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=CN2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C22H20N5O2S
- Molecular Weight : 453.95 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(=O)N(C1=CC=C(C=C1)OC)C(SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)N
Synthesis
The synthesis of this compound typically involves the reaction of 1H-pyrrole derivatives with 1,2,4-triazole and subsequent thioether formation. The methodology often employs standard organic synthesis techniques such as nucleophilic substitution and condensation reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.8 | Antibacterial |
| Compound B | 50 | Antifungal |
| Compound C | 10 | Antitubercular |
The minimum inhibitory concentration (MIC) values suggest that certain derivatives of this compound have potent antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Candida albicans .
Enzyme Inhibition
Studies have demonstrated that the compound acts as an inhibitor for critical enzymes involved in bacterial and fungal metabolism:
- Dihydrofolate Reductase (DHFR) : Exhibits significant inhibition with IC50 values ranging from 0.5 to 3 µM.
- Enoyl ACP Reductase : Inhibition observed with IC50 values between 0.8 to 5 µM.
These findings highlight the potential of this compound in targeting metabolic pathways essential for microbial growth .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related triazole compounds reveal that modifications in the pyrrole and triazole moieties significantly affect biological activity. The presence of electron-donating groups like methoxy enhances antimicrobial efficacy while substituents on the phenyl ring can modulate enzyme inhibition potency.
Key Findings
- Electron Donors : Methoxy groups at positions 2 and 5 on the phenyl ring improve solubility and bioactivity.
- Pyrrole Substituents : Varying the substituents on the pyrrole ring alters binding affinity towards target enzymes.
- Thioether Linkage : The thioether bond is crucial for maintaining biological activity across various derivatives.
Case Study 1: Antitubercular Activity
A derivative of the compound was tested against Mycobacterium tuberculosis, showing promising results with an MIC of 0.8 µg/mL. This suggests potential use in treating tuberculosis, especially in drug-resistant strains .
Case Study 2: Anticancer Properties
In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines through the inhibition of specific kinases involved in cell proliferation. The compound was screened in multicellular spheroids demonstrating significant cytotoxic effects .
Scientific Research Applications
Medicinal Chemistry
The structural features of this compound suggest potential utility in drug development. The presence of the triazole moiety is significant as triazoles are known for their diverse biological activities, including antifungal and anticancer properties. The integration of the pyrrole ring further enhances its pharmacological profile, making it a candidate for various therapeutic applications.
Table 1: Structural Components and Their Significance
| Component | Significance |
|---|---|
| Triazole | Antifungal and anticancer activity |
| Pyrrole | Enhances biological activity |
| Dimethoxyphenyl Acetamide | Potential for neuroprotective effects |
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The thioether linkage in the structure may contribute to this activity by enhancing membrane permeability.
- Anticancer Properties : Preliminary investigations suggest that this compound can inhibit the growth of cancer cell lines, particularly breast and liver cancer cells. The mechanism may involve the induction of apoptosis and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that the compound may exert neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. This is attributed to its ability to modulate neuroinflammatory pathways.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) was reported at 12 µM, which is promising compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound shares structural homology with several triazole-thioacetamide derivatives reported in the literature. Key analogs include:
Key Observations :
Key Observations :
- The allyl-pyridinyl triazole derivatives (e.g., 6a–c) exhibit moderate to high yields (50–83%) and melting points (161–184°C), suggesting stable crystalline forms .
- The target compound’s dimethoxyphenyl group may necessitate alternative synthetic routes or solvents compared to simpler acetamide analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
